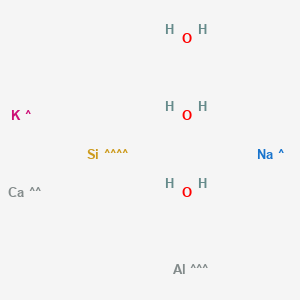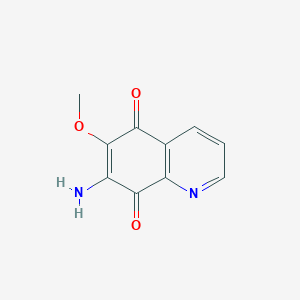
7-Amino-6-methoxy-5,8-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-methoxy-5,8-quinolinedione (also known as AMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
AMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. By inhibiting this enzyme, AMQ can prevent the growth and proliferation of cancer cells. Additionally, AMQ has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation and alleviate symptoms of inflammatory diseases.
Effets Biochimiques Et Physiologiques
AMQ has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have demonstrated that AMQ can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce the production of inflammatory cytokines. In vivo studies have shown that AMQ can reduce tumor growth in animal models and improve cognitive function in mice with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
AMQ has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to its use. For example, AMQ has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
Despite the significant progress that has been made in understanding the properties and applications of AMQ, there is still much to be learned about this compound. Future research directions could include further elucidating its mechanism of action, exploring its potential use in treating other diseases, and developing more effective methods for administering it in vivo. Additionally, AMQ could be used as a starting point for developing new compounds with similar pharmacological properties but improved efficacy and safety profiles.
Méthodes De Synthèse
AMQ can be synthesized through a multi-step process, starting with the reaction of 2,3-dichloro-5,8-quinolinedione with ammonia to produce 2-amino-3-chloro-5,8-quinolinedione. This intermediate product is then reacted with methanol and sodium methoxide to yield AMQ.
Applications De Recherche Scientifique
AMQ has been extensively studied for its potential applications in various scientific fields. In pharmacology, AMQ has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In biochemistry, AMQ has been used as a tool to study the structure and function of proteins and enzymes.
Propriétés
Numéro CAS |
14151-19-0 |
|---|---|
Nom du produit |
7-Amino-6-methoxy-5,8-quinolinedione |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
7-amino-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H8N2O3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,11H2,1H3 |
Clé InChI |
NLVITWPVYZJFCX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N |
Autres numéros CAS |
14151-19-0 |
Synonymes |
7-amino-6-methoxy-quinoline-5,8-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




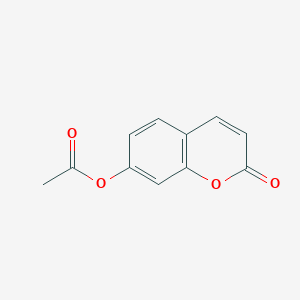

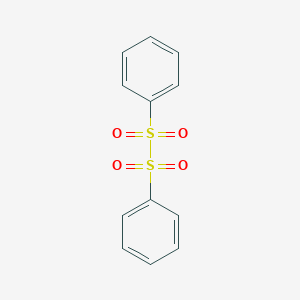
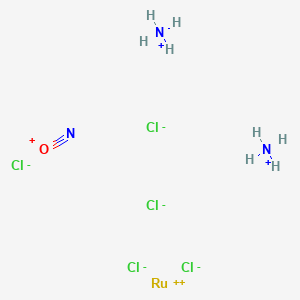
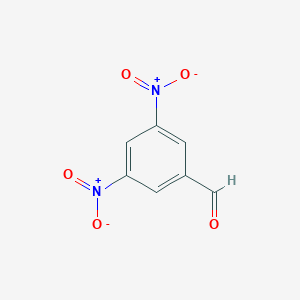
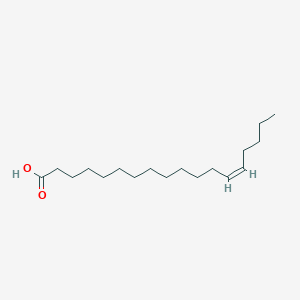
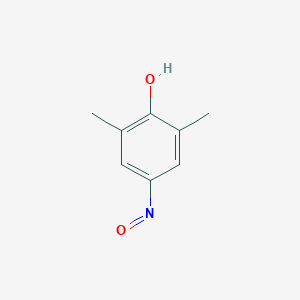
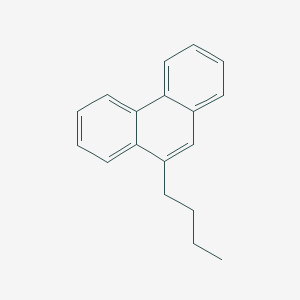
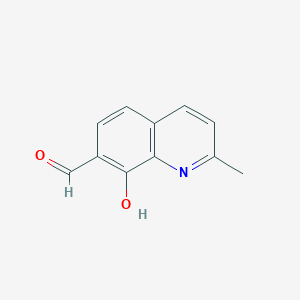
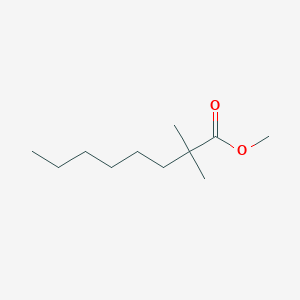
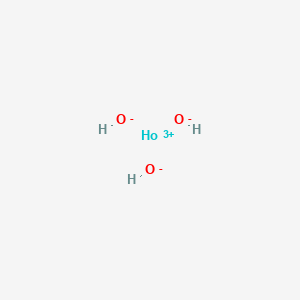
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B77481.png)
